N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
“N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide” is a chemical compound that has been studied for its potential pharmacological properties . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure, which consists of the fusion of benzene and thiazole .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, often involves various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, one synthesis method involves dissolving the compound and an appropriate aromatic acid in phosphorus oxychloride and refluxing for 20 hours .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The compound also contains a butanamide group attached to the benzothiazole ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are often studied in the context of their potential pharmacological applications . For instance, these compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Scientific Research Applications
Dipeptidyl Peptidase IV Inhibition
Novel series of compounds incorporating the benzothiazole group, including derivatives similar to N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide, have been synthesized and evaluated for their dipeptidyl peptidase IV (DPP-IV) inhibitory activity. These compounds have shown potent DPP-IV inhibitory activity, making them potential candidates for the treatment of type 2 diabetes. Oral administration of these derivatives reduced blood glucose excursion in oral glucose tolerance tests, highlighting their significance in diabetes management (Nitta et al., 2008).
Antimicrobial Applications
Compounds similar to this compound have been prepared and evaluated for their in vitro antimicrobial screening against a variety of bacterial and fungal species. These studies reveal that some derivatives exhibit comparable efficacy to standard drugs, indicating their potential utility in combating microbial infections (Patel & Shaikh, 2010).
Luminescence and White Light Emission
Benzothiazole derivatives demonstrate unique luminescent properties, making them suitable for applications in white light emission. Structurally similar compounds to this compound have been shown to exhibit bright blue-violet, green, and orange emission in aggregated states. By doping these compounds into a polymer matrix at specific proportions, white light with saturated chromaticity coordinates can be achieved, offering a flexible and straightforward approach to fabricating white-light-emitting devices (Lu et al., 2017).
Anticonvulsant and Psychotropic Activities
Further research into this compound and related compounds has explored their potential anticonvulsant and psychotropic activities. These studies suggest that such compounds possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. This highlights the therapeutic potential of benzothiazole derivatives in the treatment of neurological disorders and their possible application in cancer therapy (Zablotskaya et al., 2013).
Future Directions
The future directions for the study of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide” and similar compounds could involve further exploration of their potential pharmacological properties. This could include more detailed studies of their mechanisms of action, as well as investigations into their potential applications in the treatment of various diseases .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withcyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound’s mode of action is likely related to the inhibition of COX enzymes, particularly COX-2 . By inhibiting these enzymes, the compound can reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation and pain .
Pharmacokinetics
The compound’swater solubility is estimated to be 0.1294 mg/L at 25°C , which may impact its absorption and distribution in the body.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to significant anti-inflammatory and analgesic activities . This suggests that the compound could potentially be used in the treatment of conditions characterized by inflammation and pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s low water solubility could affect its absorption and distribution in the body, potentially influencing its efficacy. Additionally, factors such as pH and temperature could impact the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been associated with the inhibition of ubiquitin ligase . The nature of these interactions is complex and can involve various biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to have selective cytotoxicity against tumorigenic cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-3-4-10(16)14-12-15-11-7(2)5-8(13)6-9(11)17-12/h5-6H,3-4H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIYDSWUIMTXPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.